molecular formula C11H17N3O4S B3008421 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid CAS No. 956352-22-0

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid

Cat. No. B3008421
CAS RN: 956352-22-0
M. Wt: 287.33
InChI Key: DQMYSNIYBRSFDO-UHFFFAOYSA-N
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Description

The compound "1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" is a heterocyclic compound that features both pyrazole and piperidine rings. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and piperidine is a six-membered ring containing one nitrogen atom. The sulfonyl group attached to the pyrazole ring and the carboxylic acid attached to the piperidine ring suggest that this compound could serve as a versatile intermediate for further chemical modifications, potentially leading to substances with a variety of biological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been demonstrated in several studies. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride and diamines has been reported with good yields . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine carboxylic acids has been achieved, indicating the feasibility of synthesizing complex molecules that include both pyrazole and piperidine moieties . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and HRMS . These techniques allow for the determination of the compound's structure, including the position of the sulfonyl and carboxylic groups. The presence of these functional groups is likely to influence the electronic distribution and the overall three-dimensional shape of the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, they can react with diamines to form carboxamides , or with hydrazines to yield tautomeric NH-pyrazoles . The sulfonyl group in the compound of interest could potentially react with nucleophiles, or participate in sulfonation reactions, which are commonly used in the synthesis of drugs and other bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The carboxylic acid group is typically associated with acidic properties and the ability to form hydrogen bonds, which could affect solubility and crystallinity. The sulfonyl group could enhance the compound's polarity, potentially improving its solubility in polar solvents. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid has been a focus in the field of synthetic organic chemistry. Its derivatives have been synthesized and characterized for various applications. For instance, the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were explored to develop novel heterocyclic amino acids as achiral and chiral building blocks (Matulevičiūtė et al., 2021). Similarly, other studies focused on synthesizing pyrazolopyridine derivatives with potential antioxidant properties, demonstrating the compound's versatility in synthetic applications (Gouda, 2012).

Biochemical Applications

The compound has shown promise in biochemical applications. The Aurora kinase inhibitor study, for instance, highlighted the compound's potential in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006). This showcases the compound's relevance in the development of therapeutic agents.

Anticancer Potential

Research has also delved into the anticancer properties of derivatives of this compound. For example, studies synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents (Rehman et al., 2018). Another study synthesized a novel series of pyrazolone derivatives with significant analgesic and anti-inflammatory activities, further underscoring the compound's potential in medical research (Eweas et al., 2015).

Safety and Hazards

This compound is labeled as an irritant . More detailed safety information should be available in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8-10(7-13(2)12-8)19(17,18)14-5-3-4-9(6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMYSNIYBRSFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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